6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid
Description
6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 4, a chlorine substituent at position 6, and a dimethylaminomethyl group at position 2. The dimethylaminomethyl group may enhance solubility and bioavailability compared to bulkier or more lipophilic substituents, making it a candidate for further medicinal chemistry optimization.
Properties
Molecular Formula |
C8H10ClN3O2 |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
6-chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10ClN3O2/c1-12(2)4-7-10-5(8(13)14)3-6(9)11-7/h3H,4H2,1-2H3,(H,13,14) |
InChI Key |
ZEXIRLDLKBPOQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=CC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the use of 4,5-disubstituted pyrimidine derivatives in a single-step reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method includes the use of ZnCl2-catalyzed three-component coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. Specific conditions and reagents are required for these reactions.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Potassium tert-butoxide: Used as a base in substitution reactions.
Palladium Catalysts: Used in coupling reactions like the Suzuki–Miyaura coupling.
ZnCl2: Used as a catalyst in three-component coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aniline derivatives can produce various substituted pyrimidine derivatives .
Scientific Research Applications
6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins, which can lead to various biological effects . For example, they can inhibit the activity of human 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Key pyrimidine-based analogs and their substituent effects are summarized below:
Key Observations :
- Halogen Position: Chlorine at position 6 (target compound) versus position 2 () alters electronic effects.
- Amino vs. Ether Groups: The dimethylaminomethyl group (target) offers basicity and solubility, whereas methoxyethyl () provides H-bond acceptor capacity without basicity.
- Bromine vs.
Analytical and Physicochemical Properties
- HPLC Purity: Analogous compounds (e.g., 6-dialkylaminopyrimidines in ) achieve ≥95% purity , suggesting rigorous purification protocols.
- LC-MS Data : Molecular ion peaks (e.g., m/z 438.2 [M + H]+ in ) confirm successful synthesis . The target compound’s theoretical m/z is 232.07 [M + H]+, assuming C8H10ClN3O2.
Biological Activity
6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, synthesis, and therapeutic potential based on recent research findings.
Molecular Formula: CHClNO
Molecular Weight: 201.61 g/mol
IUPAC Name: 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid
The synthesis of this compound typically involves a nucleophilic substitution reaction of 2,4-dichloropyrimidine with dimethylamine, followed by carboxylation to introduce the carboxylic acid group at the 4-position. This synthetic pathway allows for the introduction of functional groups that enhance its biological activity.
Biological Activity
6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid exhibits several biological activities, particularly in anti-inflammatory and enzyme inhibition studies.
Anti-inflammatory Activity
Recent studies have shown that derivatives of pyrimidine compounds, including 6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid, possess significant anti-inflammatory properties. For instance, compounds were tested for their inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The half-maximal inhibitory concentration (IC) values were reported to be comparable to standard anti-inflammatory drugs like celecoxib .
| Compound | IC (μmol) | Reference |
|---|---|---|
| 6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid | 0.04 ± 0.02 | |
| Celecoxib | 0.04 ± 0.01 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as COX enzymes. The chloro and dimethylamino groups facilitate binding to the active sites of these enzymes, leading to modulation of their activity. The carboxylic acid group may also participate in hydrogen bonding, enhancing the stability of the compound-target complex.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study investigated the inhibitory effects of various pyrimidine derivatives on COX-1 and COX-2 enzymes. The findings indicated that certain derivatives exhibited stronger selectivity for COX-2, which is often associated with reduced gastrointestinal side effects compared to non-selective COX inhibitors .
- In Vivo Studies : In animal models, compounds similar to 6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid demonstrated significant reductions in inflammation markers following administration in carrageenan-induced paw edema assays .
- Structure–Activity Relationships (SAR) : Research has highlighted the importance of substituents on the pyrimidine ring in enhancing anti-inflammatory activity. Electron-releasing groups were found to improve potency against COX enzymes, suggesting that structural modifications can be strategically employed to optimize therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
